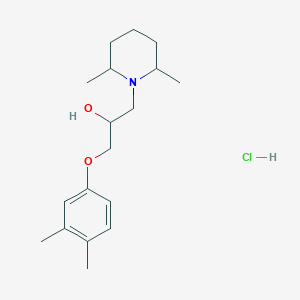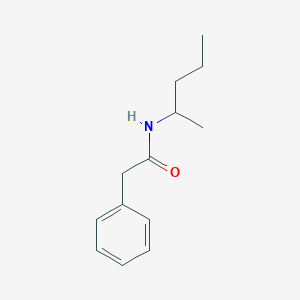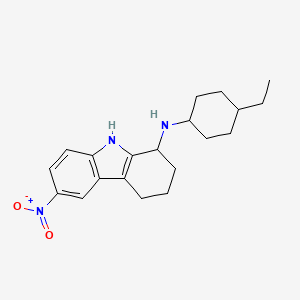
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, commonly known as DMPP, is a chemical compound used in scientific research. It is a selective agonist of the nicotinic acetylcholine receptor and has been found to have potential therapeutic applications in various medical conditions.
Mechanism of Action
DMPP acts as a selective agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel found in the central and peripheral nervous systems. It binds to the receptor and activates it, leading to the influx of cations such as sodium and calcium into the cell. This results in the depolarization of the cell membrane and the propagation of nerve impulses.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. It has also been found to have neuroprotective effects and to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments. It is a selective agonist of the nicotinic acetylcholine receptor and has a high affinity for the receptor, making it a useful tool for studying its function. It is also relatively stable and easy to handle. However, one limitation of DMPP is that it can be toxic at high concentrations, and caution should be exercised when using it in experiments.
Future Directions
There are several future directions for the use of DMPP in scientific research. One potential application is in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been found to have potential therapeutic effects in these conditions, and further research is needed to explore its full potential. Another future direction is in the development of new tools for studying the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions.
Conclusion
In conclusion, DMPP is a chemical compound used in scientific research to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has several advantages for lab experiments, but caution should be exercised when using it at high concentrations. There are several future directions for the use of DMPP in scientific research, including the development of new drugs and tools for studying the nicotinic acetylcholine receptor.
Synthesis Methods
DMPP can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with 2,6-dimethylpiperidine and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid.
Scientific Research Applications
DMPP has been extensively used in scientific research as a tool to study the nicotinic acetylcholine receptor and its role in various physiological and pathological conditions. It has been found to have potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-8-9-18(10-14(13)2)21-12-17(20)11-19-15(3)6-5-7-16(19)4;/h8-10,15-17,20H,5-7,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDIZFQCXKVGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![3-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzonitrile trifluoroacetate](/img/structure/B4882574.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4882593.png)
![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)

![5-(2,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882620.png)

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
![1-(4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B4882654.png)
![4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4882663.png)
![2-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4882676.png)